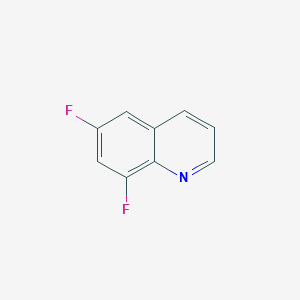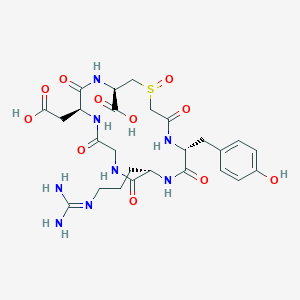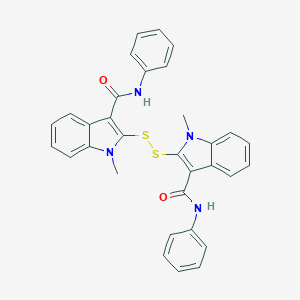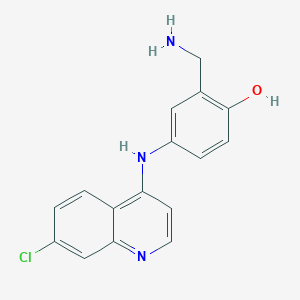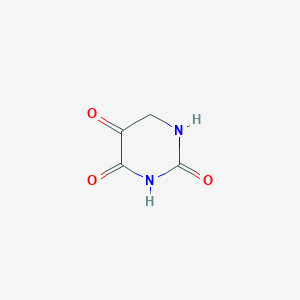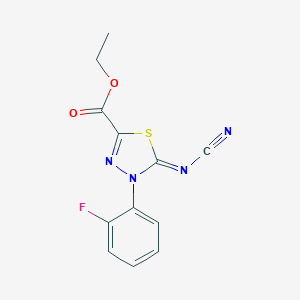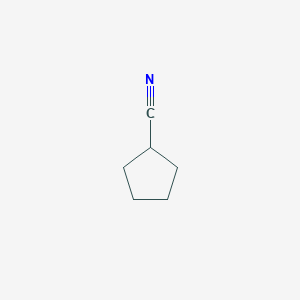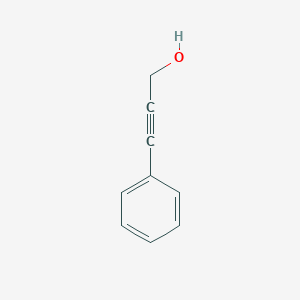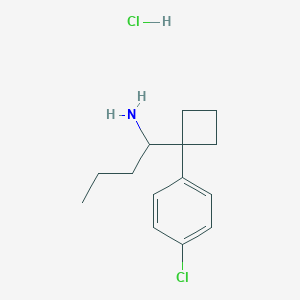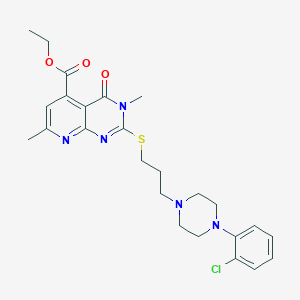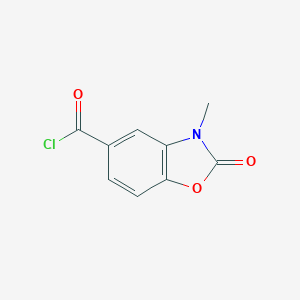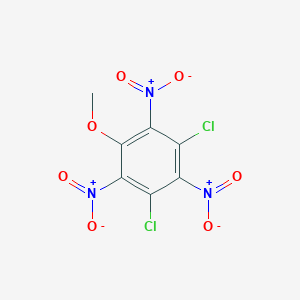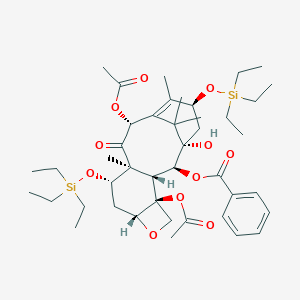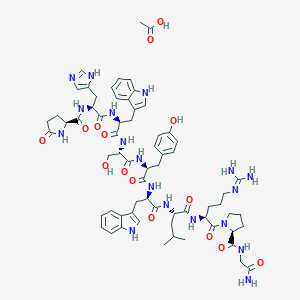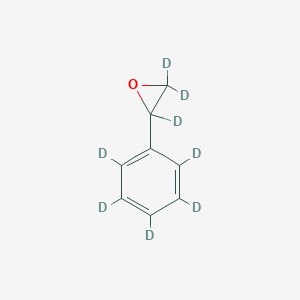
2,2,3-Trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,2,3-Trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)oxirane” is a compound that contains an oxirane ring, which is a three-membered cyclic ether. This compound also contains a phenyl group that is substituted with five deuterium atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the deuterium atoms onto the phenyl ring through a process known as isotopic exchange . The oxirane ring could potentially be formed through an epoxidation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the three-membered oxirane ring and the phenyl ring with the five deuterium substitutions .Chemical Reactions Analysis
The oxirane ring is highly reactive due to its ring strain and can undergo reactions such as ring-opening reactions . The deuterium-substituted phenyl ring may exhibit different reactivity compared to a regular phenyl ring due to the kinetic isotope effect .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the oxirane ring and the deuterium substitutions. For example, the deuterium substitutions could potentially affect the compound’s NMR spectroscopic properties .Safety And Hazards
Future Directions
properties
IUPAC Name |
2,2,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2/i1D,2D,3D,4D,5D,6D2,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMVMTVKBNGEAK-INHGFZCOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(O2)([2H])[2H])[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3-Trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)oxirane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

